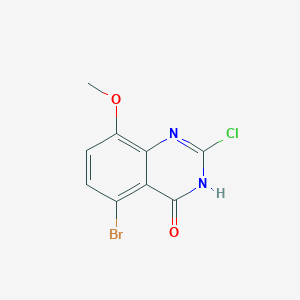
5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinazolinone core, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-bromoaniline and 2-methoxybenzoic acid.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.
Functional Group Introduction: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong bases.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Dihydroquinazolinones with reduced quinazolinone cores.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitors of enzymes involved in various biological pathways.
Antimicrobial Agents: Investigated for their antimicrobial properties against bacteria and fungi.
Medicine:
Drug Development: Explored as potential drug candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science:
作用機序
The mechanism of action of 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one can vary depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity.
類似化合物との比較
5-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
8-Methoxyquinazolin-4(3H)-one: Lacks the bromine and chlorine atoms, which can influence its pharmacological properties.
2-Chloro-8-methoxyquinazolin-4(3H)-one: Lacks the bromine atom, which can alter its chemical and biological behavior.
Uniqueness: 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one is unique due to the combination of bromine, chlorine, and methoxy functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C9H6BrClN2O2 |
|---|---|
分子量 |
289.51 g/mol |
IUPAC名 |
5-bromo-2-chloro-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-5-3-2-4(10)6-7(5)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14) |
InChIキー |
IHEHHFJTTRTCKN-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)Br)C(=O)NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
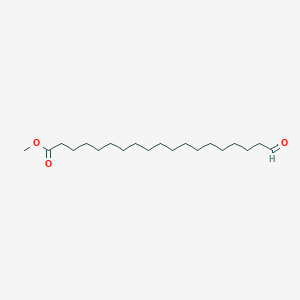
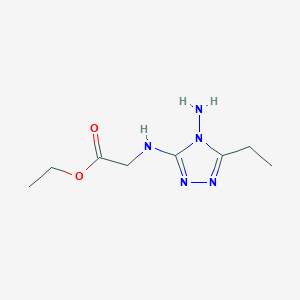
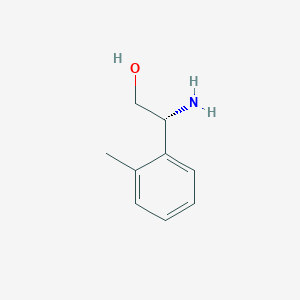
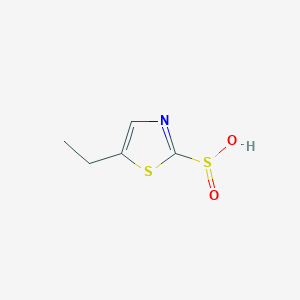

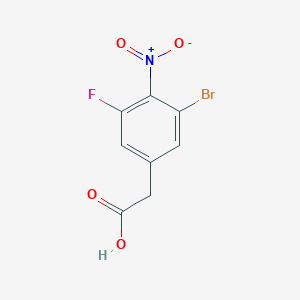
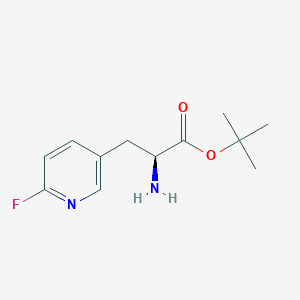
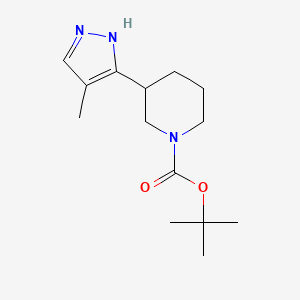
![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
